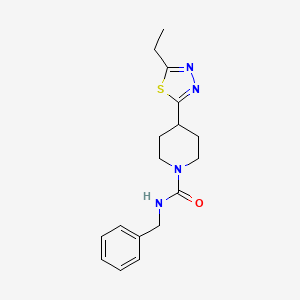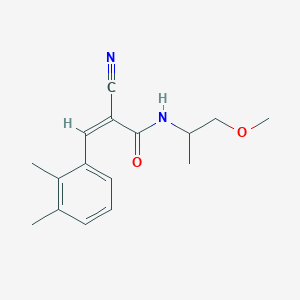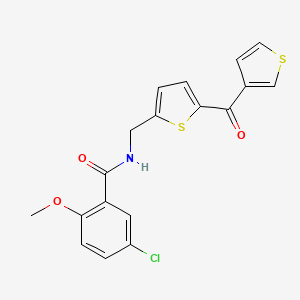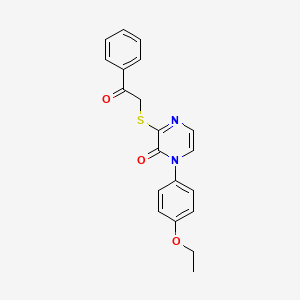
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. PTC-209 was first discovered as a novel activator of the p53 tumor suppressor pathway, leading to its investigation as a potential anticancer agent. However, further research has revealed that PTC-209 has a broader range of biological activities that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : A study by Prabhuswamy et al. (2016) detailed the synthesis of a similar compound, highlighting the methods used and the crystal structure obtained through X-ray diffraction studies. This provides insights into the synthesis techniques that could be applicable to our compound of interest (Prabhuswamy et al., 2016).
Molecular Interaction and QSAR Studies : The work by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which shares structural similarities, included molecular interaction studies and Quantitative Structure-Activity Relationship (QSAR) analysis, which are crucial in understanding the biological potential of such compounds (Saeed et al., 2015).
Biological Activity
Analgesic, Anti-inflammatory, and Antimicrobial Activities : A study by Gein et al. (2019) investigated the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole-3-carboxamides, indicating potential areas of therapeutic application for similar compounds (Gein et al., 2019).
Antileukemic Activities : Earl and Townsend (1979) researched on derivatives of pyrazole-carboxamide, including their antileukemic activities, which suggests a possible application in cancer research for similar structures (Earl & Townsend, 1979).
Antitumor Activities : Xin (2012) synthesized a pyrazolo pyrimidine derivative and evaluated its antitumor activities, providing a basis for understanding how similar compounds might interact with tumor cells (Xin, 2012).
Chemical Reactions and Characterization
Reactions with Other Chemicals : The study by Khutova et al. (2014) explored the reaction of a pyrazole derivative with thionyl chloride, which could be relevant for understanding the chemical behavior of our compound under study (Khutova et al., 2014).
Structure Elucidation : A study by Girreser et al. (2016) focused on structure elucidation of a designer drug with a pyrazole skeleton. This kind of research is crucial in determining the precise chemical structure, which is essential for understanding the potential applications of similar compounds (Girreser et al., 2016).
Propriétés
IUPAC Name |
2,4-dimethyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-24-14-7-5-13(6-8-14)15-11-25-18(20-15)21-17(23)16-12(2)10-19-22(16)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOWZCGNGRGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)




![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)




![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)